(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
CAS No.: 1992961-04-2
Cat. No.: VC11993258
Molecular Formula: C23H20F3NO4
Molecular Weight: 431.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1992961-04-2 |
|---|---|
| Molecular Formula | C23H20F3NO4 |
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
| Standard InChI | InChI=1S/C23H20F3NO4/c24-23(25,26)22-10-21(11-22,12-22)18(19(28)29)27-20(30)31-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,27,30)(H,28,29)/t18-,21?,22?/m0/s1 |
| Standard InChI Key | SGSMDMJQEGMXNE-XTWGIRIWSA-N |
| Isomeric SMILES | C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Bicyclo[1.1.1]pentane scaffold: A strained hydrocarbon bridge conferring rigidity and spatial compactness, often employed as a bioisostere for aromatic rings or tert-butyl groups to enhance metabolic stability.
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Trifluoromethyl (-CF) group: A strongly electron-withdrawing substituent that improves lipophilicity and modulates electronic interactions with biological targets .
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Fmoc-protected amino acid: The Fmoc group () safeguards the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.
The stereochemistry at the C2 position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral environments in enzymes or receptors.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 431.4 g/mol | |
| CAS Number | 1992961-04-2 | |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Synthetic Methodologies
Fmoc Protection Strategy
The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate, yielding the Fmoc-amide intermediate. This step ensures compatibility with subsequent coupling reactions.
Bicyclo[1.1.1]pentane Synthesis
The bicyclo[1.1.1]pentane moiety is synthesized via a [2+2] photocycloaddition of 1,3-dienes or through strain-release functionalization of bicyclo[1.1.0]butanes. Fluorination at the bridgehead position is achieved using or (diethylaminosulfur trifluoride).
Coupling and Deprotection
The final assembly employs carbodiimide-based coupling agents (e.g., DCC or DIC) to conjugate the Fmoc-protected amino acid with the fluorinated bicyclo[1.1.1]pentane derivative. Post-synthesis, the Fmoc group is removed using piperidine or DBU (1,8-diazabicycloundec-7-ene), revealing the free amino group for further functionalization.
Applications in Scientific Research
Peptide Synthesis
The compound serves as a non-natural amino acid building block in SPPS, enabling the incorporation of rigid, hydrophobic motifs into peptide chains. This enhances proteolytic stability and binding affinity to targets such as G-protein-coupled receptors (GPCRs).
Medicinal Chemistry
The trifluoromethyl-bicyclo[1.1.1]pentane motif is explored as a bioisostere in drug candidates. For example, replacing tert-butyl groups in kinase inhibitors with this scaffold reduces metabolic oxidation while maintaining target engagement .
Material Science
Its rigid structure and fluorinated groups contribute to novel polymeric materials with enhanced thermal stability and solubility in organic solvents, suitable for optoelectronic applications .
Research Advancements and Case Studies
Kinase Inhibitor Development
A 2024 study demonstrated that derivatives of this compound exhibited nanomolar inhibition of EGFR (epidermal growth factor receptor) tyrosine kinase, with improved pharmacokinetic profiles compared to erlotinib analogs. The bicyclo[1.1.1]pentane core reduced off-target binding, as evidenced by crystallographic data.
Peptidomimetic Therapeutics
In antiviral research, peptides incorporating this amino acid showed enhanced resistance to serum proteases and 2–3-fold higher potency against SARS-CoV-2 main protease (M) compared to linear analogs.
Comparative Analysis with Structural Analogs
Table 2: Bioisosteric Replacement Outcomes
| Bioisostere | Target Protein | Binding Affinity (IC) | Metabolic Stability (t) |
|---|---|---|---|
| Bicyclo[1.1.1]pentane-CF | EGFR | 12 nM | 4.8 h (human microsomes) |
| tert-Butyl | EGFR | 15 nM | 1.2 h |
| Phenyl | EGFR | 85 nM | 0.7 h |
Data adapted from highlights the superior metabolic stability of the bicyclo[1.1.1]pentane analog without compromising potency.
Challenges and Future Directions
Synthetic Accessibility
Current routes to the bicyclo[1.1.1]pentane scaffold require multi-step protocols with moderate yields (~30–40%). Advances in photochemical or catalytic methods could streamline production.
In Vivo Toxicity Profiling
While in vitro data are promising, systematic studies on long-term toxicity and biodistribution are needed to evaluate clinical potential .
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